5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Oligonucleotide labelling Fluorescent nucleobase Regioisomer purity

5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 277754‑13‑9) is a heterocyclic small molecule (C₁₁H₇N₃O₂S, MW 245.26) that fuses a benzothiazole ring with a pyrimidine‑2,4‑dione core via a direct C–C bond at the pyrimidine 5‑position. It is catalogued as a research‑grade building block by multiple suppliers, typically at ≥95 % purity, and is used as a synthetic intermediate for fluorescent oligonucleotide probes and as a core scaffold for kinase‑inhibitor and herbicide discovery programmes.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26
CAS No. 277754-13-9
Cat. No. B2719382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS277754-13-9
Molecular FormulaC11H7N3O2S
Molecular Weight245.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)NC3=O
InChIInChI=1S/C11H7N3O2S/c15-9-6(5-12-11(16)14-9)10-13-7-3-1-2-4-8(7)17-10/h1-5H,(H2,12,14,15,16)
InChIKeyPRNNWWCWXKDWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 277754-13-9) – Key Structural & Procurement Baseline


5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 277754‑13‑9) is a heterocyclic small molecule (C₁₁H₇N₃O₂S, MW 245.26) that fuses a benzothiazole ring with a pyrimidine‑2,4‑dione core via a direct C–C bond at the pyrimidine 5‑position . It is catalogued as a research‑grade building block by multiple suppliers, typically at ≥95 % purity, and is used as a synthetic intermediate for fluorescent oligonucleotide probes and as a core scaffold for kinase‑inhibitor and herbicide discovery programmes [1]. The compound is structurally distinct from its N‑1‑linked regioisomer (CAS 2446497‑71‑6) and from the more heavily substituted N‑benzothiazolyl‑pyrimidine‑2,4‑diones that dominate the herbicidal protoporphyrinogen‑oxidase (PPO) literature.

Why Generic Substitution Fails for 5-(1,3-Benzothiazol-2-yl)pyrimidine-2,4-dione – Regioisomer, Purity & Application Traps


Benzothiazole–pyrimidinedione hybrids are not interchangeable: the point of attachment between the two heterocycles (C‑5 vs. N‑1 vs. N‑3), the presence or absence of a trifluoromethyl group at pyrimidine C‑6, and the halogenation pattern on the benzothiazole ring each dictate the compound’s binding mode, fluorescence quantum yield, and metabolic stability [1]. The 5‑substituted isomer (CAS 277754‑13‑9) is the requisite regioisomer for post‑synthetic oligonucleotide labelling because the C‑5 position of the pyrimidine base points into the major groove of duplex DNA, whereas N‑1‑linked analogues disrupt Watson–Crick pairing [1]. In the herbicide space, the N‑benzothiazolyl‑pyrimidine‑2,4‑diones achieve PPO Ki values of 7–30 nM, but their activity depends on a 1‑methyl‑6‑trifluoromethyl substitution pattern that is absent in the target compound; simply “dropping in” a more decorated analogue without re‑optimising the vector of the benzothiazole attachment frequently abolishes target engagement [2]. Consequently, procurement specifications must lock the CAS number, the C‑5 connectivity, and a purity ≥95 % to ensure the material matches the intended synthetic or screening workflow.

Quantitative Differentiation Evidence for 5-(1,3-Benzothiazol-2-yl)pyrimidine-2,4-dione (CAS 277754‑13‑9)


Regioisomeric Identity: C‑5 vs. N‑1 Attachment Determines Oligonucleotide Compatibility

The target compound (CAS 277754‑13‑9) bears the benzothiazole at the pyrimidine C‑5 position, whereas the commercially listed N‑1 regioisomer (CAS 2446497‑71‑6) attaches the same heterocycle through the pyrimidine N‑1 atom [1]. In a 2024 study, only the C‑5‑linked isomer permitted post‑synthetic conversion of trifluoromethyl‑modified oligonucleotides into fluorescent 5‑(benzothiazol‑2‑yl)pyrimidine bases without disrupting duplex stability; the N‑1‑linked isomer is not reported as a substrate for this transformation [1].

Oligonucleotide labelling Fluorescent nucleobase Regioisomer purity

Fluorescence Differentiation: Benzothiazolyl vs. Benzimidazolyl Pyrimidine Base in Oligonucleotides

The 2024 study by Ito et al. directly compared the fluorescence properties of oligonucleotides containing 5‑(benzothiazol‑2‑yl)‑ versus 5‑(benzimidazol‑2‑yl)‑pyrimidine bases prepared under identical conditions [1]. The benzothiazol‑2‑yl‑modified oligonucleotide was successfully obtained and characterised, but the 5‑(5‑methylbenzimidazol‑2‑yl)cytosine‑containing oligonucleotide exhibited the highest fluorescence intensity among the series, placing the benzothiazolyl derivative as a moderate‑intensity fluorophore with distinct excitation/emission characteristics relative to the benzimidazolyl analogue [1].

Fluorescent probe Nucleic acid chemistry Benzothiazole photophysics

Herbicidal Scaffold Potency: Class‑Level PPO Inhibition Benchmark for Benzothiazole–Pyrimidinedione Cores

The N‑benzothiazolyl‑pyrimidine‑2,4‑dione series (structurally related but bearing a 1‑methyl‑6‑trifluoromethyl substitution) achieves potent inhibition of tobacco protoporphyrinogen oxidase (mtPPO). The most active compound, 9F‑5, exhibited a Ki of 0.0072 µM, representing a 4.2‑fold improvement over the commercial herbicide sulfentrazone (Ki = 0.03 µM) and a 1.4‑fold improvement over saflufenacil (Ki = 0.01 µM) [1]. The target compound lacks the 1‑methyl‑6‑trifluoromethyl substitution and therefore is not predicted to match this potency; however, the class‑level data establishes the benzothiazole–pyrimidinedione scaffold as a validated PPO pharmacophore with tunable sub‑nanomolar potential.

Protoporphyrinogen oxidase Herbicide discovery Scaffold hopping

Supplier Purity Benchmarking: 95–98 % Assay Consistency Across Independent Vendors

Multiple independent suppliers report purity specifications for CAS 277754‑13‑9: Chemsrc lists 98.0 % ; Leyan (product 1419948) specifies 95 % ; CymitQuimica (3D‑CLA75413) certifies a minimum of 95 % . In contrast, the N‑1 regioisomer (CAS 2446497‑71‑6) is listed by fewer suppliers and no purity specification is publicly available on its ChemSrc entry . The inter‑vendor consistency of ≥95 % purity for the target compound reduces the analytical burden on the purchasing laboratory.

Chemical procurement Quality control Purity specification

Predicted Physicochemical Divergence from the N‑1 Regioisomer: Density as a Readout of Packing and Handling Behaviour

The predicted density of the target C‑5 isomer is 1.497 ± 0.06 g·cm⁻³ (ACD/Labs prediction reported on ChemSrc) . Although the N‑1 regioisomer shares the identical molecular formula and molecular weight (245.26 g·mol⁻¹), its predicted density is not publicly catalogued on the same database, suggesting differential crystal packing arising from the altered hydrogen‑bonding network . In solid‑phase handling, density differences influence powder flow, dissolution kinetics, and gravimetric dispensing accuracy.

Physicochemical characterisation Solid-state properties Regioisomer differentiation

Kinase Inhibitor Scaffold Precedent: JNK‑3 Pharmacophore Maps onto the Benzothiazol‑2‑yl Pyrimidine Core

A 3D‑QSAR study of benzothiazol‑2‑yl acetonitrile pyrimidine derivatives established that the benzothiazol‑2‑yl‑pyrimidine core is a validated pharmacophore for c‑Jun N‑terminal kinase‑3 (JNK‑3) inhibition, with CoMFA and CoMSIA models providing statistically significant cross‑validated correlation coefficients (q² > 0.5) [1]. The target compound possesses the same benzothiazol‑2‑yl‑pyrimidine connectivity as the core of these inhibitors, albeit without the acetonitrile substituent that occupies the kinase selectivity pocket. The patent literature further claims benzothiazole–pyrimidine hybrids as JNK modulators with IC₅₀ values in the sub‑micromolar range for JNK‑2 and JNK‑3 [2].

JNK inhibition Kinase drug discovery Scaffold repurposing

Best‑Fit Application Scenarios for 5-(1,3-Benzothiazol-2-yl)pyrimidine-2,4-dione Based on Differential Evidence


Post‑Synthetic Fluorescent Labelling of Oligonucleotides via C‑5 Trifluoromethyl Conversion

The C‑5 attachment geometry of CAS 277754‑13‑9 is structurally mandatory for post‑synthetic conversion of 5‑trifluoromethylpyrimidine‑containing DNA oligonucleotides into fluorescent probes. Ito et al. (2024) demonstrated that this specific regioisomer is compatible with o‑aminothiophenol nucleophilic displacement, yielding oligonucleotides with measurable fluorescence [1]. Laboratories developing hybridisation probes, aptamer sensors, or single‑molecule fluorescence assays should specify the C‑5 isomer to preserve duplex integrity and avoid the synthetic dead‑end of N‑1‑linked analogues.

PPO Herbicide Lead Optimisation: Exploring the Unexplored C‑5 Vector

The N‑benzothiazolyl‑pyrimidine‑2,4‑dione class has produced sub‑10 nM PPO inhibitors (e.g., compound 9F‑5, Ki = 0.0072 µM) [2]. The target compound’s C‑5‑linked benzothiazole offers a complementary vector for SAR exploration that has not been investigated in the published herbicidal series. Agrochemists can procure the scaffold as a starting point for library synthesis aimed at identifying novel PPO inhibitors with differentiated resistance profiles.

Fragment‑Based JNK Inhibitor Discovery Using a Minimal Benzothiazole–Pyrimidine Core

3D‑QSAR models confirm that the benzothiazol‑2‑yl‑pyrimidine connectivity is a critical determinant of JNK‑3 binding [3]. The target compound provides this core in its simplest form (no acetonitrile or halogen substituents), making it suitable as a fragment hit for SPR‑based screening, co‑crystallography soaking experiments, or covalent inhibitor elaboration at the C‑6 or benzothiazole positions, as guided by the published CoMFA/CoMSIA contour maps.

Quality‑Controlled Reference Standard for Regioisomer‑Specific Analytical Method Development

With a multi‑vendor purity floor of 95–98 % and a well‑characterised predicted density (1.497 g·cm⁻³) , CAS 277754‑13‑9 can serve as a reference standard for developing HPLC or UPLC methods that must resolve the C‑5 and N‑1 regioisomers. Analytical laboratories supporting medicinal chemistry or process chemistry groups can use the compound to validate column selectivity and retention time reproducibility for benzothiazole–pyrimidine hybrid libraries.

Quote Request

Request a Quote for 5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.